molecular formula C22H27NO6 B1241182 Lucilactaene

Lucilactaene

Cat. No. B1241182
M. Wt: 401.5 g/mol
InChI Key: XJKYTYUOGYTPSB-HZDMFNNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lucilactaene is a natural product found in Fusarium with data available.

Scientific Research Applications

  • Synthesis and Cell Cycle Inhibition : Lucilactaene has been successfully synthesized through complex chemical processes, highlighting its potential as a cell cycle inhibitor, particularly in p53-inactive cells (Coleman, Walczak, & Campbell, 2005).

  • Antimalarial Activity and Biosynthesis : Research has identified the biosynthetic gene cluster for this compound in Fusarium sp. This discovery is significant as this compound demonstrates potent antimalarial activity. The study also highlights the importance of methylation and ether ring formation in enhancing its antimalarial properties (Kato et al., 2020).

  • Polyene Systems Assembly : A hetero-bis-metalated diene has been synthesized and used in orthogonal Stille and Suzuki-Miyaura coupling, demonstrating its utility in constructing the pentaene side chain of this compound. This advancement offers a novel approach to assembling polyene systems in drug synthesis (Coleman & Walczak, 2005).

  • Isolation of Unstable Isomers and Anti-Inflammatory Activity : The isolation of unstable isomers of this compound from an endophytic fungus has been achieved, which are photosensitive and show potential as anti-inflammatory agents. This expands the scope of this compound's applications in pharmaceutical research (Maharjan et al., 2020).

  • Potent Antimalarial Analogs : this compound analogs have been identified with very potent antimalarial activity, offering insights into the structure-activity relationship of this compound and its derivatives. This finding underscores the compound's potential as a lead compound in antimalarial drug development (Abdelhakim et al., 2021).

  • Application as Mammalian Cell Cycle Bioprobes : this compound has been used as a bioprobe in mammalian cell cycle analyses. Its ability to arrest cells at the G1 phase through the restoration of mutant p53 demonstrates its utility in chemical biology research, particularly in studying cell cycle inhibitors and their molecular targets (Osada, 2003).

properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

methyl (2E,3E,5E,7E,9E)-11-[(3aS,6S,6aR)-3a-hydroxy-5-oxo-3,4,6,6a-tetrahydro-2H-furo[3,2-b]pyrrol-6-yl]-2-ethylidene-4,10-dimethyl-11-oxoundeca-3,5,7,9-tetraenoate

InChI

InChI=1S/C22H27NO6/c1-5-16(21(26)28-4)13-14(2)9-7-6-8-10-15(3)18(24)17-19-22(27,11-12-29-19)23-20(17)25/h5-10,13,17,19,27H,11-12H2,1-4H3,(H,23,25)/b8-6+,9-7+,14-13+,15-10+,16-5+/t17-,19-,22+/m1/s1

InChI Key

XJKYTYUOGYTPSB-HZDMFNNQSA-N

Isomeric SMILES

C/C=C(\C=C(/C)\C=C\C=C\C=C(/C)\C(=O)[C@@H]1[C@@H]2[C@@](CCO2)(NC1=O)O)/C(=O)OC

Canonical SMILES

CC=C(C=C(C)C=CC=CC=C(C)C(=O)C1C2C(CCO2)(NC1=O)O)C(=O)OC

synonyms

lucilactaene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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